![molecular formula C22H30O4S B13142168 2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol] CAS No. 133786-63-7](/img/structure/B13142168.png)
2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) is an organic compound that features a thiobisphenol structure. This compound is characterized by the presence of two phenol groups connected by a sulfur atom, with tert-butyl and hydroxymethyl substituents. It is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) typically involves the reaction of 4-(tert-butyl)-2-(hydroxymethyl)phenol with a sulfur-containing reagent. Common reagents include sulfur dichloride (SCl2) or sulfur monochloride (S2Cl2). The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide (NaOH) to neutralize the acidic by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
化学反应分析
Types of Reactions
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized as an additive in polymers and resins to enhance stability and performance.
作用机制
The mechanism of action of 6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The sulfur atom may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
Bisphenol A (BPA): Another bisphenol compound with different substituents.
4,4’-Thiobisphenol: Lacks the tert-butyl and hydroxymethyl groups.
2,2’-Thiobis(4-methylphenol): Similar structure but with methyl groups instead of tert-butyl and hydroxymethyl groups.
Uniqueness
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) is unique due to its specific substituents, which confer distinct chemical and physical properties. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity, while the hydroxymethyl groups offer additional sites for chemical modification.
属性
CAS 编号 |
133786-63-7 |
|---|---|
分子式 |
C22H30O4S |
分子量 |
390.5 g/mol |
IUPAC 名称 |
4-tert-butyl-2-[5-tert-butyl-2-hydroxy-3-(hydroxymethyl)phenyl]sulfanyl-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C22H30O4S/c1-21(2,3)15-7-13(11-23)19(25)17(9-15)27-18-10-16(22(4,5)6)8-14(12-24)20(18)26/h7-10,23-26H,11-12H2,1-6H3 |
InChI 键 |
STMOVLDHDWQKJN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)CO)C(C)(C)C)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


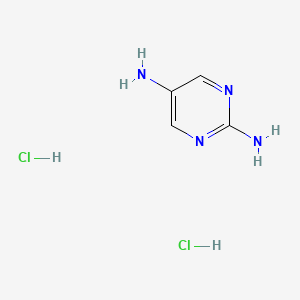
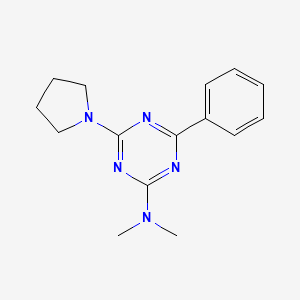
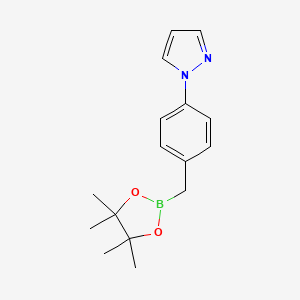
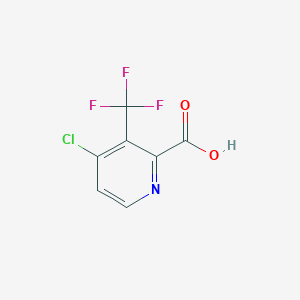

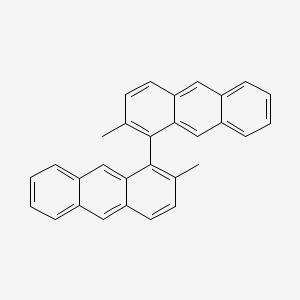
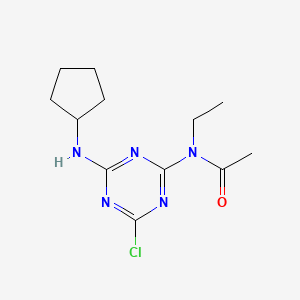

![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

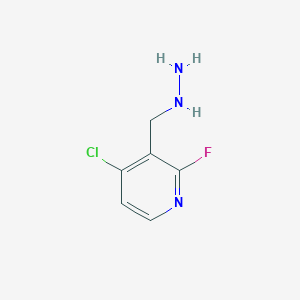
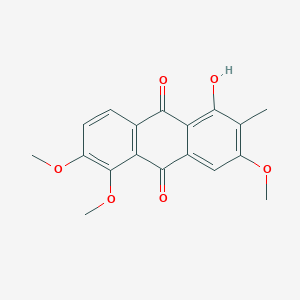
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)
